molecular formula C13H21F2NO4 B1403984 1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate CAS No. 1356339-26-8

1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate

Cat. No. B1403984
CAS RN: 1356339-26-8
M. Wt: 293.31 g/mol
InChI Key: WSFZFIOMRZLJIA-UHFFFAOYSA-N
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Description

“1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1356339-26-8. Its molecular weight is 293.31 . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is typically in a liquid or solid or semi-solid or lump form .

Scientific Research Applications

Synthesis and Characterization

1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate is involved in the synthesis and characterization of various organic compounds. A study by Çolak et al. (2021) demonstrated the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate using starting materials including tert-butyl 4-oxopiperidine-1-carboxylate. The compounds synthesized were characterized using spectroscopic methods and X-ray crystallographic analysis, indicating the utility of 1-tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate in detailed structural studies of organic compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Role in Chemical Synthesis

In another research context, the compound has been used in the synthesis of various chemically active compounds. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, using related starting materials. This highlights its role in the synthesis of complex bicyclic structures, contributing to the development of new chemical entities (Moriguchi et al., 2014).

Application in Chiral Auxiliary

The compound also finds application in the preparation of chiral auxiliaries. Studer et al. (1995) reported the synthesis and application of a new chiral auxiliary, illustrating the compound's significance in stereoselective synthesis and transformation in organic chemistry (Studer, Hintermann, & Seebach, 1995).

Importance in Organic Reactions

Its role in organic reactions is further exemplified by studies like that of Wang et al. (2021), who used related compounds in perfluoro-tert-butylation reactions. This indicates its utility in facilitating complex organic reactions, contributing to the synthesis of structurally diverse molecules (Wang, Tao, Dong, Ni, Xie, & Hu, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZFIOMRZLJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857252
Record name 1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate

CAS RN

1356339-26-8
Record name 1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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